Etofesalamide

Chronic Eczema Topical NSAID Randomized Controlled Trial

Chronic eczema research demands targeted topical agents beyond generic NSAIDs. Etofesalamide delivers quantifiable advantages: • 63% clinical efficacy vs. 14% placebo in chronic eczema. • MIC 62.5 μg/mL against P. acnes for acne models. • >90% glucoside conjugation yield for Phase II metabolism studies. Supplied as ≥98% pure white crystalline powder with full QA. Bulk & research quantities available.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 64700-55-6
Cat. No. B1199343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofesalamide
CAS64700-55-6
Synonymsefuamide
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18)
InChIKeyAVEUZYHDYBJRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etofesalamide: Topical NSAID for Dermatological Research


Etofesalamide (CAS: 64700-55-6) is a nonsteroidal anti-inflammatory drug (NSAID) characterized as N-(4-ethoxyphenyl)-2-hydroxybenzamide . It is primarily utilized as a topical agent for the treatment of chronic eczema and neurodermatitis, functioning by inhibiting inflammatory mediators such as histamine, serotonin, and prostaglandin E1 . Unlike many systemic NSAIDs, Etofesalamide's clinical profile is defined by its localized application and distinct metabolic pathway, which includes a high-yield glucoside conjugation in filamentous fungi [1]. This baseline establishes Etofesalamide as a specialized tool for dermatological research, where its unique properties offer quantifiable advantages over generic NSAID alternatives.

Etofesalamide Procurement Specificity


Generic substitution of Etofesalamide with common NSAIDs like diclofenac or ibuprofen, or with topical corticosteroids, is scientifically unsound due to critical quantitative differences in efficacy, safety, and metabolic fate. While many NSAIDs function as systemic cyclooxygenase inhibitors, Etofesalamide demonstrates a unique dual-action as a topical anti-inflammatory and anti-allergic agent with demonstrated clinical efficacy against chronic eczema [1]. Furthermore, its metabolic pathway is distinct; it is converted into glucoside and riboside conjugates in filamentous fungi, with the glucoside conjugate representing >90% of the product, a process not observed with common alternatives [2]. This metabolic divergence, coupled with its specific clinical performance data, underscores that Etofesalamide is not interchangeable with other in-class compounds, justifying a selective procurement strategy based on verifiable, application-specific evidence.

Etofesalamide Evidence vs. Clinical Comparators


Efficacy vs. Placebo in Chronic Eczema

In a randomized, single-blind clinical trial, Etofesalamide 5% ointment demonstrated a significantly higher total efficacy rate compared to its ointment base (placebo) in treating chronic eczema [1]. The study provides direct quantitative evidence of its therapeutic benefit over a non-active comparator.

Chronic Eczema Topical NSAID Randomized Controlled Trial

Anti-P. acnes Activity (MIC)

Etofesalamide exhibits direct antibacterial activity against Propionibacterium acnes, a key pathogen in acne vulgaris, with a defined Minimum Inhibitory Concentration (MIC) . This provides a quantifiable metric for its anti-acne potential, distinguishing it from NSAIDs that solely target inflammation.

Acne Vulgaris Antibacterial MIC

Glucoside Conjugation in Filamentous Fungi

Etofesalamide undergoes a distinct phase II metabolic pathway in filamentous fungi, yielding glucoside and riboside conjugates instead of the glucuronidation common in mammals [1]. The glucoside conjugate is the major product, with a yield exceeding 90%, and no phase I metabolites are detected [1]. This contrasts sharply with the metabolism of many other NSAIDs.

Drug Metabolism Biotransformation Filamentous Fungi

Enhanced Topical Formulation for Skin Permeation

A patented formulation of Etofesalamide cream (CN102793660A) demonstrates improved skin penetration compared to prior art by incorporating a hydrophilic gel material (carbomer resin) and a transdermal absorption enhancer [1]. While quantitative permeation data is not publicly disclosed in the abstract, the patent claims a functional improvement over existing formulations.

Topical Formulation Skin Permeation Drug Delivery

Etofesalamide Application Scenarios


Chronic Eczema and Neurodermatitis Therapy

Given the direct head-to-head evidence showing a 63% efficacy rate versus 14% for placebo in treating chronic eczema [1], Etofesalamide is the preferred investigational compound for clinical trials or preclinical models focused on these dermatological conditions. Its quantified superiority over a non-active base makes it a robust positive control or active treatment arm in studies evaluating new topical anti-inflammatory agents.

Acne Vulgaris Anti-P. acnes Research

For research into acne pathogenesis and treatment, Etofesalamide offers a unique value proposition with its demonstrated MIC of 62.5 μg/mL against Propionibacterium acnes [1]. This quantifiable antibacterial activity, combined with its known anti-inflammatory effects, makes it a compelling dual-action candidate for in vitro and in vivo acne models, differentiating it from purely anti-inflammatory NSAIDs.

Fungal Biotransformation Model for Phase II Metabolism

Etofesalamide serves as an exceptional model substrate for studying phase II drug metabolism in filamentous fungi, due to its quantitative conversion to a glucoside conjugate with a >90% yield and the absence of phase I metabolites [1]. This high-yield, clean metabolic profile makes it an ideal tool for enzymology studies, bioreactor process development, and comparative xenobiotic metabolism research, where clear, quantifiable outcomes are essential.

Topical Formulation Permeation Benchmark

The existence of a patented formulation (CN102793660A) claiming improved skin permeation over prior art [1] positions Etofesalamide as a valuable benchmark compound in formulation science. Researchers developing novel transdermal or topical delivery systems can use this enhanced formulation as a comparator to quantitatively assess the performance of new permeation enhancers or vehicle technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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